molecular formula C18H13ClF3NO2 B11398263 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide

Cat. No.: B11398263
M. Wt: 367.7 g/mol
InChI Key: BIMOJTNZTQUTSE-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a benzofuran ring, a trifluoromethyl group, and a chloro-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chloro and trifluoromethyl groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical agents, making this compound a promising lead in the development of new drugs.

Industry

In the industrial sector, this compound is explored for its applications in materials science. Its stability and unique electronic properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the benzofuran ring can facilitate interactions with hydrophobic pockets in proteins. These interactions can modulate biological pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(benzofuran-3-yl)acetamide: Lacks the methyl group on the benzofuran ring.

    N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(6-methyl-1-benzothiophene-3-yl)acetamide: Contains a benzothiophene ring instead of a benzofuran ring.

    N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(6-methyl-1-indole-3-yl)acetamide: Contains an indole ring instead of a benzofuran ring.

Uniqueness

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide is unique due to the presence of both the trifluoromethyl group and the benzofuran ring, which confer distinct electronic and steric properties. These features enhance its potential for diverse applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H13ClF3NO2

Molecular Weight

367.7 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C18H13ClF3NO2/c1-10-2-4-13-11(9-25-16(13)6-10)7-17(24)23-12-3-5-15(19)14(8-12)18(20,21)22/h2-6,8-9H,7H2,1H3,(H,23,24)

InChI Key

BIMOJTNZTQUTSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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